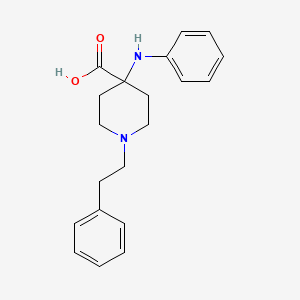
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid is a synthetic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid typically involves the reaction of 4-anilino-1-(2-phenylethyl)piperidine with carboxylating agents under controlled conditions . The process may include steps such as:
Formation of the piperidine ring: This involves the cyclization of appropriate precursors.
Introduction of the phenylamino group: This step typically involves the use of aniline derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and anesthesia.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets in biological systems. It is believed to act on opioid receptors, similar to other compounds in its class, leading to analgesic effects . The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Fentanyl: A potent opioid analgesic with a similar structure and mechanism of action.
Carfentanil: Another potent opioid used primarily in veterinary medicine.
Norfentanyl: A metabolite of fentanyl with similar properties.
Uniqueness: 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid is unique due to its specific structural features and potential applications in research. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific studies.
特性
CAS番号 |
61085-46-9 |
|---|---|
分子式 |
C20H24N2O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
4-anilino-1-(2-phenylethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2/c23-19(24)20(21-18-9-5-2-6-10-18)12-15-22(16-13-20)14-11-17-7-3-1-4-8-17/h1-10,21H,11-16H2,(H,23,24) |
InChIキー |
DJVCIHFRPVAFAU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















